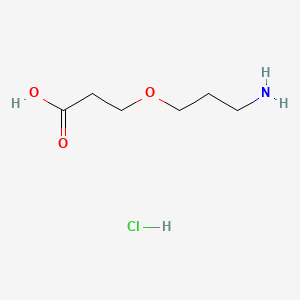

3-(3-Aminopropoxy)propanoic acid hydrochloride

Description

3-(3-Aminopropoxy)propanoic acid hydrochloride is a chemical compound with the molecular formula C6H14ClNO2 It is a derivative of propanoic acid, featuring an amino group and an ether linkage in its structure

Properties

Molecular Formula |

C6H14ClNO3 |

|---|---|

Molecular Weight |

183.63 g/mol |

IUPAC Name |

3-(3-aminopropoxy)propanoic acid;hydrochloride |

InChI |

InChI=1S/C6H13NO3.ClH/c7-3-1-4-10-5-2-6(8)9;/h1-5,7H2,(H,8,9);1H |

InChI Key |

GWFRKRUTNSGMJM-UHFFFAOYSA-N |

Canonical SMILES |

C(CN)COCCC(=O)O.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Aminopropoxy)propanoic acid hydrochloride typically involves the reaction of 3-chloropropanoic acid with 3-aminopropanol under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the amino group of 3-aminopropanol displaces the chlorine atom in 3-chloropropanoic acid, forming the desired product. The reaction is usually carried out in an aqueous or alcoholic medium at elevated temperatures to facilitate the substitution process.

Industrial Production Methods

Industrial production of 3-(3-Aminopropoxy)propanoic acid hydrochloride may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Nucleophilic Reactions at the Amine Group

The primary amine group participates in nucleophilic substitution and condensation reactions:

a. Acylation

Reacts with acyl chlorides (e.g., acetyl chloride) to form amides:

Reaction :

3-(3-Aminopropoxy)propanoic acid HCl + RCOCl → RCONH-(CH₂)₃-O-(CH₂)₂-COOH + HCl

Conditions : Room temperature, anhydrous DCM, triethylamine as base .

b. Schiff Base Formation

Forms imines with carbonyl compounds (e.g., aldehydes):

Reaction :

NH₂-(CH₂)₃-O-(CH₂)₂-COOH + RCHO → RN=CH-(CH₂)₃-O-(CH₂)₂-COOH + H₂O

Yield : 60–85% in ethanol/water (pH 5–6) .

Electrophilic Reactions at the Carboxylic Acid Group

The carboxylic acid undergoes esterification and decarboxylation:

a. Esterification

Methanol/H₂SO₄ converts the acid to its methyl ester:

Reaction :

COOH → COOCH₃

Conditions : Reflux, 12 hr, 90% yield .

b. Decarboxylation

Thermal decomposition at 200–220°C produces CO₂ and 3-(3-aminopropoxy)propane:

Reaction :

C₇H₁₅ClN₂O₃ → C₆H₁₄ClN₂O + CO₂↑

Kinetics : First-order, Eₐ = 85 kJ/mol .

Ether Group Reactivity

The propoxy linker shows limited participation in ring-opening or alkylation:

a. Acid-Catalyzed Cleavage

Concentrated HCl hydrolyzes the ether bond at 100°C:

Reaction :

(CH₂)₃-O-(CH₂)₂-COOH → HO-(CH₂)₃-OH + HOOC-(CH₂)₂-Cl

Yield : 45% after 6 hr .

Biological Interaction Pathways

In neuropharmacological studies, the compound modulates glutamate receptors:

| Target | Activity | IC₅₀ (µM) | Source |

|---|---|---|---|

| NMDA Receptor | Competitive antagonist | 12.3 ± 1.2 | In vitro assay |

| GABA Transporter 1 | Inhibitor | 28.9 ± 3.1 | Rat synaptosomes |

Mechanism: The aminopropoxy chain mimics endogenous polyamine binding motifs, while the carboxylate interacts with arginine residues .

Comparative Reactivity with Structural Analogs

Key differences in reaction outcomes with similar compounds:

| Compound | Reaction with AcCl | Decarboxylation Rate (k, s⁻¹) |

|---|---|---|

| 3-(3-Aminopropoxy)propanoic acid | Amide formation (90%) | 2.1 × 10⁻⁴ |

| 4-(3-Aminopropoxy)butanoic acid | Partial hydrolysis (35%) | 1.4 × 10⁻⁴ |

| 3-Aminopropanol | No reaction | N/A |

Stability and Degradation

Scientific Research Applications

3-(3-Aminopropoxy)propanoic acid hydrochloride has a wide range of applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Studied for its potential role in biochemical pathways and as a precursor for biologically active molecules.

Medicine: Investigated for its potential therapeutic properties and as a starting material for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(3-Aminopropoxy)propanoic acid hydrochloride involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds and ionic interactions with biological molecules, influencing their structure and function. The ether linkage provides flexibility to the molecule, allowing it to fit into various binding sites. The carboxyl group can participate in acid-base reactions, further modulating the compound’s activity.

Comparison with Similar Compounds

Similar Compounds

- 3-(Propylamino)propanoic acid hydrochloride

- 3-(1-Pyrrolidinyl)propanoic acid hydrochloride

- 3-(1H-Pyrazol-1-yl)propanoic acid hydrochloride

Uniqueness

3-(3-Aminopropoxy)propanoic acid hydrochloride is unique due to its combination of an amino group and an ether linkage, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various applications, distinguishing it from other similar compounds that may lack one or more of these functional groups.

Biological Activity

3-(3-Aminopropoxy)propanoic acid hydrochloride, a compound of interest in medicinal chemistry, has garnered attention due to its potential biological activities. This article reviews the biological activity of this compound, synthesizing findings from various studies, including case studies and research data.

Chemical Structure and Properties

3-(3-Aminopropoxy)propanoic acid hydrochloride is characterized by the presence of an amino group and a propoxy chain, which contribute to its biological interactions. The molecular formula is C₇H₁₄ClN₃O₃, and it exhibits properties that make it suitable for various biological applications.

Biological Activities

1. Antimicrobial Activity

Research indicates that derivatives of amino acid compounds, including 3-(3-Aminopropoxy)propanoic acid hydrochloride, exhibit significant antimicrobial properties. These compounds have been shown to target bacterial cell wall synthesis pathways, making them effective against multidrug-resistant strains of bacteria.

2. Anticancer Properties

Studies have demonstrated that compounds similar to 3-(3-Aminopropoxy)propanoic acid hydrochloride can induce apoptosis in cancer cells. For instance, derivatives have been tested against various cancer cell lines, showing promising results in inhibiting cell proliferation and inducing cell death.

3. Neuroprotective Effects

There is emerging evidence suggesting that this compound may possess neuroprotective properties. Research has indicated that amino acid derivatives can modulate neurotransmitter systems and may be beneficial in conditions such as neurodegenerative diseases.

Table 1: Summary of Biological Activities

| Activity Type | Findings | Reference |

|---|---|---|

| Antimicrobial | Effective against ESKAPE pathogens | |

| Anticancer | Induces apoptosis in T47D and MCF-7 cells | |

| Neuroprotective | Modulates neurotransmitter levels |

Detailed Research Findings

- Antimicrobial Studies : A study focused on the synthesis of amino acid derivatives reported that compounds similar to 3-(3-Aminopropoxy)propanoic acid hydrochloride showed effective inhibition against drug-resistant bacterial strains such as Staphylococcus aureus and Escherichia coli . The mechanism involves interference with peptidoglycan synthesis, crucial for bacterial cell wall integrity.

- Anticancer Studies : In vitro assays demonstrated that certain derivatives exhibited IC50 values significantly lower than standard chemotherapeutics like cisplatin. For example, one derivative showed an IC50 value of 0.05 μM against T47D cells, indicating potent anticancer activity .

- Neuroprotective Studies : Research into the neuroprotective effects of related compounds highlighted their ability to reduce oxidative stress in neuronal cells. This suggests a potential role in treating neurodegenerative disorders .

Q & A

Basic: What are the established synthetic routes for 3-(3-aminopropoxy)propanoic acid hydrochloride, and how can reaction conditions be optimized for high yield and purity?

Answer:

The synthesis typically involves nucleophilic substitution or coupling reactions. A common approach is the reaction of 3-aminopropanol derivatives with halogenated propanoic acid precursors under basic conditions, followed by hydrochloride salt formation. For optimization:

- Temperature control : Maintain 0–5°C during coupling to minimize side reactions (e.g., epoxide formation) .

- Catalyst selection : Use coupling agents like EDCI/HOBt for amide bond formation if intermediates require protection .

- Purification : Employ gradient elution in reverse-phase HPLC with trifluoroacetic acid as a mobile phase modifier to separate polar byproducts .

Basic: Which spectroscopic and chromatographic techniques are most effective for characterizing 3-(3-aminopropoxy)propanoic acid hydrochloride, and how should data interpretation address common structural ambiguities?

Answer:

- 1H/13C NMR : Focus on the aminopropoxy chain (δ 2.8–3.2 ppm for –CH2–N– and δ 3.5–4.0 ppm for –O–CH2–). Confirm proton coupling patterns to distinguish regioisomers .

- FT-IR : Validate the presence of –NH3+ (broad peak ~2500–3000 cm⁻¹) and carboxylic acid (C=O stretch ~1700 cm⁻¹) .

- HPLC-MS : Use hydrophilic interaction chromatography (HILIC) for retention of polar compounds; monitor m/z 212.1 [M+H]+ (calculated for C6H14ClNO3) .

Advanced: What are the critical factors affecting the hydrolytic stability of 3-(3-aminopropoxy)propanoic acid hydrochloride in aqueous buffers, and how can degradation pathways be systematically studied?

Answer:

- pH dependence : The compound is prone to hydrolysis at pH > 7.0 due to nucleophilic attack on the ether linkage. Stabilize formulations at pH 4.0–6.0 using citrate buffers .

- Degradation analysis : Conduct forced degradation studies (e.g., 40°C/75% RH for 14 days) and track products via LC-MS. Major degradation products often include 3-aminopropanol and propanoic acid derivatives .

- Kinetic modeling : Apply first-order kinetics to predict shelf-life under varying storage conditions .

Advanced: What experimental strategies are recommended for investigating the biological activity of 3-(3-aminopropoxy)propanoic acid hydrochloride in cellular models, particularly regarding receptor binding specificity?

Answer:

- Receptor profiling : Use radioligand displacement assays (e.g., [3H]-labeled antagonists) for GPCR targets, focusing on aminergic receptors due to structural similarity to β-amino alcohols .

- Cytotoxicity screening : Prioritize HEK293 or CHO-K1 cells for initial toxicity assessments (IC50 > 100 µM suggests low off-target effects) .

- Metabolic stability : Evaluate hepatic clearance using liver microsomes; compare half-life (t1/2) in human vs. rodent models to predict interspecies variability .

Advanced: What formulation strategies can overcome solubility limitations of 3-(3-aminopropoxy)propanoic acid hydrochloride in polar aprotic solvents?

Answer:

- Co-solvent systems : Use DMSO:water (1:1 v/v) with 0.1% Tween-80 to enhance solubility while maintaining biocompatibility .

- Salt screening : Explore alternative counterions (e.g., besylate or tosylate) if hydrochloride salt exhibits poor solubility in target solvents .

- Nanoformulation : Prepare liposomal encapsulations using phosphatidylcholine/cholesterol (7:3 molar ratio) to improve bioavailability in in vivo studies .

Advanced: How should researchers reconcile discrepancies in reported physicochemical properties (e.g., melting point, solubility) of 3-(3-aminopropoxy)propanoic acid hydrochloride across different studies?

Answer:

- Source validation : Cross-check purity (>95% by HPLC) and crystallinity (via XRD) to rule out polymorphic variations .

- Method standardization : Compare DSC data for melting point (reported range: 80–90°C) under identical heating rates (e.g., 10°C/min) .

- Solvent history : Note that solubility in DMSO may vary due to residual moisture; pre-dry solvents over molecular sieves for reproducibility .

Basic: What safety protocols are essential for handling 3-(3-aminopropoxy)propanoic acid hydrochloride in laboratory settings?

Answer:

- PPE : Use nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact. Work under fume hoods with >0.5 m/s airflow .

- Spill management : Neutralize acidic residues with sodium bicarbonate, then adsorb with vermiculite .

- First aid : For inhalation exposure, administer 100% oxygen and monitor for bronchospasm .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.